2-(4,4-Difluorocyclohexyl)propan-1-ol
Description
2-(4,4-Difluorocyclohexyl)propan-1-ol is an organic compound with the molecular formula C9H16F2O It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a propanol group
Properties
Molecular Formula |
C9H16F2O |
|---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
2-(4,4-difluorocyclohexyl)propan-1-ol |
InChI |
InChI=1S/C9H16F2O/c1-7(6-12)8-2-4-9(10,11)5-3-8/h7-8,12H,2-6H2,1H3 |
InChI Key |
FDGZJILYIKHANH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1CCC(CC1)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Difluorocyclohexyl)propan-1-ol typically involves the reaction of cyclohexanone with a fluorinating agent to introduce the fluorine atoms. This is followed by a Grignard reaction with a suitable organomagnesium compound to form the propanol group. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 2-(4,4-Difluorocyclohexyl)propan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluorocyclohexyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of 2-(4,4-Difluorocyclohexyl)propan-1-one.
Reduction: Formation of 2-(4,4-Difluorocyclohexyl)propane.
Substitution: Formation of compounds with different substituents replacing the fluorine atoms.
Scientific Research Applications
2-(4,4-Difluorocyclohexyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluorocyclohexyl)propan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Difluorocyclohexyl)propan-2-ol
- 2-amino-3-(4,4-difluorocyclohexyl)propan-1-ol hydrochloride
Uniqueness
2-(4,4-Difluorocyclohexyl)propan-1-ol is unique due to its specific substitution pattern and the presence of both fluorine atoms and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
2-(4,4-Difluorocyclohexyl)propan-1-ol is an organic compound that has garnered interest due to its unique structural features, particularly the difluorocyclohexyl group. This compound's biological activity is primarily linked to its interactions with various enzymes and receptors, suggesting potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The molecular formula of 2-(4,4-Difluorocyclohexyl)propan-1-ol indicates it is a primary alcohol, characterized by the presence of a difluorocyclohexyl group. The incorporation of fluorine enhances its lipophilicity and alters its reactivity, making it a compound of significant interest in medicinal chemistry.
The mechanism of action for 2-(4,4-Difluorocyclohexyl)propan-1-ol involves:
- Enzyme Interaction: The compound may inhibit specific enzymes, modulating their activity and leading to various biological effects. For example, it has been shown to affect enzyme pathways critical to cellular signaling.
- Receptor Modulation: The difluorocyclohexyl group enhances binding affinity to certain receptors, which can influence physiological responses.
Research indicates that the fluorine atoms contribute to the compound's ability to penetrate cell membranes effectively, facilitating its interaction with intracellular targets.
Table 1: Summary of Biological Activity Findings
| Study Reference | Biological Activity Observed | Key Findings |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. | |
| Receptor Modulation | Enhances binding affinity to certain receptors affecting cellular signaling. | |
| Central Nervous System Effects | Potential candidate for treating neurological disorders through neurotransmitter system modulation. |
Case Studies
- Enzyme Inhibition: A study focused on the interaction of 2-(4,4-Difluorocyclohexyl)propan-1-ol with poly(ADP-ribose) polymerase (PARP) showed that derivatives containing this structure exhibit significant inhibition against PARP-1 with selectivity over PARP-2. This suggests potential applications in cancer therapy where PARP inhibitors are utilized .
- CNS Modulation: Another investigation highlighted the compound's effects on central nervous system functions. It was observed that it could influence neurotransmitter systems, indicating its potential utility in developing treatments for neurological disorders.
- Pharmacokinetics: Research into the pharmacokinetic properties revealed that compounds similar to 2-(4,4-Difluorocyclohexyl)propan-1-ol demonstrated favorable absorption and distribution profiles in vivo, which are critical for therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
